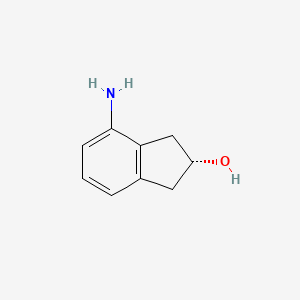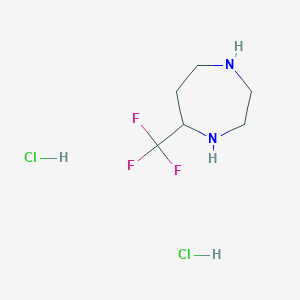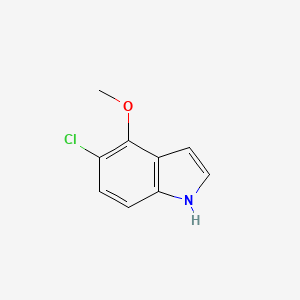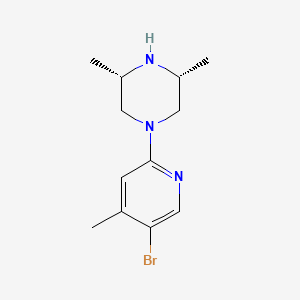![molecular formula C9H9BO2 B15051550 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a vinyl group attached to a benzo[c][1,2]oxaborol ring system, which imparts distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol with vinyl-containing reagents under controlled conditions. One common method involves the use of vinyl sulfonyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated benzo[c][1,2]oxaborol derivatives.
Substitution: Various substituted benzo[c][1,2]oxaborol compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Industry: Utilized in the development of advanced materials, including hydrogels for medical applications.
Wirkmechanismus
The mechanism of action of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby modulating the levels of cyclic AMP (cAMP) within cells . This inhibition can lead to reduced inflammation and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Crisaborole: Another benzo[c][1,2]oxaborol derivative used as a topical treatment for skin conditions.
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol: Used in the development of hydrogels for medical applications.
Uniqueness: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and therapeutic applications.
Eigenschaften
Molekularformel |
C9H9BO2 |
|---|---|
Molekulargewicht |
159.98 g/mol |
IUPAC-Name |
6-ethenyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H9BO2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h2-5,11H,1,6H2 |
InChI-Schlüssel |
QTAQWOPUMRETST-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC(=C2)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


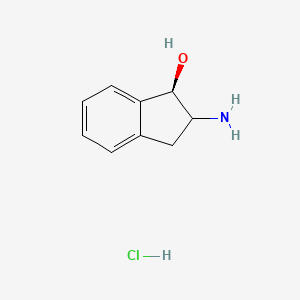

![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
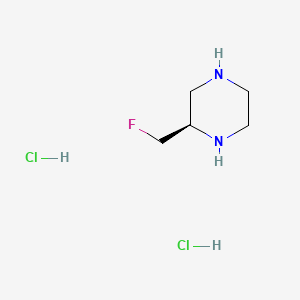
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)

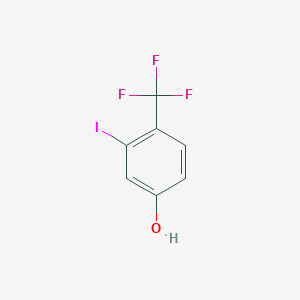
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
